ethyl 4-[({2-[(3-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl}carbonyl)amino]benzoate
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Overview
Description
ETHYL 4-(2-{[(3-METHOXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-AMIDO)BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopenta[b]thiophene core, which is a sulfur-containing five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[(3-METHOXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-AMIDO)BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of a substituted benzaldehyde with a thiophene derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-{[(3-METHOXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of functional groups like nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
ETHYL 4-(2-{[(3-METHOXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-AMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[(3-METHOXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,3,4-trisubstituted thiophenes and aminothiophenes share structural similarities with ETHYL 4-(2-{[(3-METHOXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-AMIDO)BENZOATE.
Benzamide Derivatives: Compounds containing the benzamide functional group, such as N-phenylbenzamide, are also similar in structure.
Uniqueness
The uniqueness of ETHYL 4-(2-{[(3-METHOXYPHENYL)METHYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-AMIDO)BENZOATE lies in its specific combination of functional groups and the cyclopenta[b]thiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H26N2O4S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[(3-methoxyphenyl)methylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H26N2O4S/c1-3-31-25(29)17-10-12-18(13-11-17)27-23(28)22-20-8-5-9-21(20)32-24(22)26-15-16-6-4-7-19(14-16)30-2/h4,6-7,10-14,26H,3,5,8-9,15H2,1-2H3,(H,27,28) |
InChI Key |
CNXTZAPKEPORIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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